molecular formula C11H9N3 B8553317 4-(1-Imidazolylmethyl)benzonitrile

4-(1-Imidazolylmethyl)benzonitrile

Cat. No. B8553317
M. Wt: 183.21 g/mol
InChI Key: ICGOVDHTTBNXJI-UHFFFAOYSA-N
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Patent
US04749713

Procedure details

To 48.0 L of acetone under nitrogen is added 4.326 Kg of potassium carbonate, 0.26 Kg of potassium iodide, 3.2 Kg of imidazole and 4.745 Kg of alpha-chloro-4-tolunitrile. The mixture is stirred at 45° under nitrogen for 26 hours. The reaction is cooled, filtered and the solvent is evaporated at reduced pressure. The residue is redissolved in 40 L of methylene chloride, washed with 40 L of water and twice with 10 L of water. The organic phase is dried over magnesium sulfate and evaporated to yield the crude product which is stirred with 6.4 L of ether for 2 hours. The solid is filtered, washed with 9 L of ether and dried at 40° and 20 mm Hg for 17 hours to yield 4-(1-imidazolylmethyl)-benzonitrile, the compound of Example 1.
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Quantity
4.326 kg
Type
reactant
Reaction Step Two
Quantity
0.26 kg
Type
reactant
Reaction Step Two
Quantity
3.2 kg
Type
reactant
Reaction Step Two
Quantity
4.745 kg
Type
reactant
Reaction Step Two
Quantity
48 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.Cl[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[CH:18][CH:17]=1>CCOCC.CC(C)=O>[NH:9]1[CH:13]=[CH:12][N:11]=[C:10]1[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[CH:18][CH:17]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
6.4 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4.326 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.26 kg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.2 kg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
4.745 kg
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C#N
Name
Quantity
48 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 45° under nitrogen for 26 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in 40 L of methylene chloride
WASH
Type
WASH
Details
washed with 40 L of water and twice with 10 L of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with 9 L of ether
CUSTOM
Type
CUSTOM
Details
dried at 40°

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
N1C(=NC=C1)CC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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